molecular formula C17H23N3O3 B7710481 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide

Cat. No.: B7710481
M. Wt: 317.4 g/mol
InChI Key: JKEVWVFBXYCPPY-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methoxybenzohydrazide with a suitable carboxylic acid derivative can yield the oxadiazole ring.

    Attachment of the Butanamide Moiety: The oxadiazole intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium iodide or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides or esters, allowing it to mimic the interactions of these functional groups with biological molecules. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to the modulation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • 3-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methyl-6H-benzo[c]chromen-6-one
  • 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid

Uniqueness

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the butanamide moiety provides a unique scaffold that can be further modified to enhance its activity and selectivity for various applications.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(2)11-18-15(21)8-5-9-16-19-17(20-23-16)13-6-4-7-14(10-13)22-3/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVWVFBXYCPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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